molecular formula C14H12N2O5S B2459922 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 896369-68-9

2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2459922
CAS No.: 896369-68-9
M. Wt: 320.32
InChI Key: MVJZDSNPVBOABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfonyl-N-(4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: Formation of 2-methylsulfonyl-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)benzamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    2-Methylsulfonyl-N-(4-aminophenyl)benzamide: The reduced form of the compound, which may have different biological properties.

Uniqueness: 2-Methylsulfonyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methylsulfonyl-N-(4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-5-3-2-4-12(13)14(17)15-10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZDSNPVBOABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.